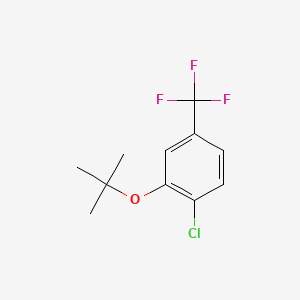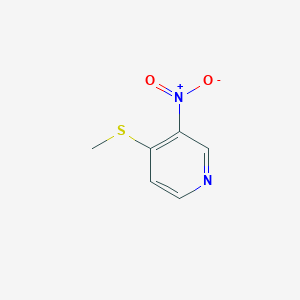
3-(2-Pyridyl)pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Pyridyl)pyrazin-2(1H)-one is a heterocyclic compound that contains both pyridine and pyrazine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridyl)pyrazin-2(1H)-one typically involves the reaction of 2-chloropyrazine with 2-pyridylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2-Pyridyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the pyrazine ring.
Substitution: Substituted pyrazine derivatives with various functional groups.
科学研究应用
3-(2-Pyridyl)pyrazin-2(1H)-one has several scientific research applications:
作用机制
The mechanism of action of 3-(2-Pyridyl)pyrazin-2(1H)-one depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological or chemical context .
相似化合物的比较
Similar Compounds
2,3-Bis(2-pyridyl)pyrazine (DPP): Another pyrazine derivative with similar coordination chemistry properties.
Pyrazine-2-amidoxime (PAOX): Known for its biological activities.
Pyrazine-2-thiocarboxamide (PTCA): Exhibits unique chemical reactivity.
Uniqueness
3-(2-Pyridyl)pyrazin-2(1H)-one is unique due to its specific combination of pyridine and pyrazine rings, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential biological activities make it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
66317-39-3 |
|---|---|
分子式 |
C9H7N3O |
分子量 |
173.17 g/mol |
IUPAC 名称 |
3-pyridin-2-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H7N3O/c13-9-8(11-5-6-12-9)7-3-1-2-4-10-7/h1-6H,(H,12,13) |
InChI 键 |
HXLNLVJEPHQQFV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705382.png)


![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)


![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)

![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)

![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)
